Hydroxyapatite

Catalog No.
S1555177
CAS No.
1306-06-5
M.F
CaHO5P-4
M. Wt
152.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyapatite

CAS Number

1306-06-5

Product Name

Hydroxyapatite

IUPAC Name

pentacalcium;hydroxide;triphosphate

Molecular Formula

CaHO5P-4

Molecular Weight

152.06 g/mol

InChI

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4

InChI Key

SNEQGKNGRFIHGW-UHFFFAOYSA-J

SMILES

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

Solubility

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid
Practically insol in water, even when freshly prepared

Synonyms

Alveograf, Calcitite, Calcium Hydroxyapatite, Durapatite, Hydroxyapatite, Hydroxyapatite, Calcium, Hydroxylapatite, Interpore 200, Interpore 500, Interpore-200, Interpore-500, Interpore200, Interpore500, Osprovit, Ossein Hydroxyapatite Compound, Ossein-Hydroxyapatite Compound, Ossopan, Osteogen, Periograf

Canonical SMILES

[OH-].[O-]P(=O)([O-])[O-].[Ca]
  • Osteoconduction

    One of the key properties of hydroxyapatite is its osteoconduction, the ability to provide a scaffold for new bone growth. Studies have shown that hydroxyapatite implants can promote bone cell attachment, proliferation, and differentiation, ultimately leading to bone formation at the implant site ].

  • Drug Delivery

    Researchers are exploring the use of hydroxyapatite as a carrier for drug delivery in bone regeneration. Its porous structure allows for the incorporation of therapeutic agents, which can be released locally at the site of injury, promoting healing and potentially reducing systemic side effects ].

Hydroxyapatite Beyond Bone Regeneration

The unique properties of hydroxyapatite extend its potential applications beyond bone regeneration. Here are some areas of ongoing research:

  • Dental Applications

    Due to its similarity to tooth enamel, hydroxyapatite is being investigated for use in dental fillings, implants, and remineralization treatments ].

  • Drug Delivery for Other Tissues

    Researchers are exploring the use of hydroxyapatite nanoparticles for targeted drug delivery to various tissues in the body ].

  • Water Purification

    Hydroxyapatite has shown promise in removing contaminants from water, making it a potential candidate for water purification technologies ].

Hydroxyapatite is a naturally occurring mineral form of calcium apatite, characterized by its chemical formula Ca10(PO4)6(OH)2\text{Ca}_{10}(\text{PO}_4)_6(\text{OH})_2. It is a crucial component of bone and teeth, providing structural integrity and strength. Hydroxyapatite's crystalline structure consists of a hexagonal lattice, which allows it to integrate well with biological tissues. Its biocompatibility and bioactivity make it an essential material in various medical applications, particularly in orthopedic and dental implants.

Of silver diammine fluoride ..." class="citation ml-xs inline" data-state="closed" href="https://pmc.ncbi.nlm.nih.gov/articles/PMC10940413/" rel="nofollow noopener" target="_blank"> . Furthermore, interactions with proteins and other biological macromolecules can affect the bioactivity and integration of hydroxyapatite in tissue engineering applications .

Hydroxyapatite exhibits significant biological activity due to its similarity to the mineral component of bone. It promotes cell attachment, proliferation, and differentiation, making it an ideal scaffold for bone tissue engineering. The presence of hydroxyapatite enhances osteoconductivity, which is the ability of a material to support the attachment and growth of bone-forming cells (osteoblasts). Furthermore, hydroxyapatite can facilitate mineralization processes, contributing to the healing and regeneration of bone tissue .

Several methods are employed to synthesize hydroxyapatite:

  • Wet Chemical Precipitation: This method involves mixing calcium hydroxide and phosphoric acid in aqueous solutions to precipitate hydroxyapatite. The reaction conditions such as pH and temperature can be controlled to yield nano-sized particles .
  • Sol-Gel Method: In this technique, metal alkoxides are used as precursors. The sol-gel process allows for precise control over the stoichiometry and morphology of hydroxyapatite .
  • Mechanochemical Synthesis: This approach utilizes mechanical energy to induce
: It is widely used in bone grafts, coatings for orthopedic implants, dental restorations, and as a drug delivery system due to its biocompatibility.
  • Cosmetic Dentistry: Hydroxyapatite is incorporated into toothpaste and mouth rinses for its remineralizing properties.
  • Bone Tissue Engineering: Its scaffolding capabilities support the growth of new bone tissue in regenerative medicine.
  • Biomaterials Research: Hydroxyapatite serves as a model for studying biomineralization processes.
  • Research has shown that hydroxyapatite interacts with various ions and molecules in biological environments. Studies indicate that fluoride ions significantly influence the structural integrity of hydroxyapatite by forming fluoride-substituted variants that exhibit enhanced resistance to demineralization

    Hydroxyapatite shares similarities with several other calcium phosphate compounds. Here are some notable ones:

    CompoundChemical FormulaKey Characteristics
    FluorapatiteCa10(PO4)6F2\text{Ca}_{10}(\text{PO}_4)_6\text{F}_2Contains fluoride ions; more resistant to acid than hydroxyapatite.
    Tricalcium PhosphateCa3(PO4)2\text{Ca}_3(\text{PO}_4)_2Less stable than hydroxyapatite; used in ceramics and bone grafts.
    Octacalcium PhosphateCa8(PO4)65H2O\text{Ca}_8(\text{PO}_4)_6\cdot 5\text{H}_2\text{O}Intermediate phase in the transformation to hydroxyapatite; important in biomineralization processes.
    Dicalcium PhosphateCa2(PO4)H2O\text{Ca}_2(\text{PO}_4)\text{H}_2\text{O}Soluble form; used as a dietary supplement but less bioactive than hydroxyapatite.

    Hydroxyapatite's uniqueness lies in its excellent biocompatibility, structural similarity to natural bone mineral, and ability to promote osteoconductivity, making it particularly valuable in biomedical applications compared to these similar compounds.

    Hydroxyapatite exhibits a complex crystallographic structure characterized by hexagonal symmetry under normal conditions [1] [2]. The compound crystallizes in the hexagonal crystal system with space group P63/m, representing the most thermodynamically stable form at ambient temperature and pressure [1] [4]. This hexagonal structure is distinguished by its characteristic arrangement of calcium, phosphate, and hydroxyl ions in a three-dimensional lattice framework [2] [5].

    The crystallographic structure of hydroxyapatite features two distinct calcium sites within the unit cell: Ca1 positions with ninefold coordination and Ca2 positions with sevenfold coordination [9] [24]. These calcium ions are arranged in a complex pattern that creates channels running parallel to the c-axis direction, which accommodate the hydroxyl groups [4] [5]. The phosphate tetrahedra form the backbone of the structure, creating a rigid framework that provides mechanical stability to the crystal lattice [2] [4].

    The hexagonal structure exhibits pseudo-one-dimensional characteristics, with calcium and hydroxyl ions forming long chains along the main structural c-axis [4]. These chains are commonly referred to as 'hydroxyl channels' in hydroxyapatite, which play a crucial role in determining the material's ionic transport properties and structural stability [4] [14]. The arrangement of these channels creates anisotropic properties, with different mechanical and chemical behaviors observed along different crystallographic directions [4] [37].

    Unit Cell Parameters

    The unit cell parameters of hydroxyapatite have been extensively characterized through experimental and computational studies. The hexagonal unit cell is defined by lattice parameters a = b and c, with characteristic angles α = β = 90° and γ = 120° [1] [3]. Experimental determinations consistently report lattice parameter values of a = b = 9.432 Å and c = 6.881 Å for stoichiometric hydroxyapatite [1] [2].

    ParameterExperimental ValueSource
    a-axis (Å)9.432 [1]
    b-axis (Å)9.432 [1]
    c-axis (Å)6.881 [1]
    α (degrees)90 [1]
    β (degrees)90 [1]
    γ (degrees)120 [1]
    Unit cell volume (ų)527.99 [4]

    Detailed crystallographic studies have revealed slight variations in unit cell parameters depending on synthesis conditions and crystal maturity [4] [37]. Adult bone samples exhibit larger lattice parameters compared to developing bone tissue, with a-axis values of 9.451 ± 0.014 Å versus 9.391 ± 0.014 Å and c-axis values of 6.891 ± 0.010 Å versus 6.860 ± 0.017 Å respectively [37]. These variations reflect the influence of crystal growth conditions and structural perfection on the final lattice dimensions [37] [4].

    The unit cell contains two formula units of Ca₁₀(PO₄)₆(OH)₂, resulting in a total of 44 atoms per unit cell [4] [5]. The space group P63/m imposes specific symmetry constraints on atomic positions, with calcium atoms occupying two crystallographically distinct sites and hydroxyl groups showing stochastic orientation along the hydroxyl channels [4] [9].

    Polymorphic Forms

    Hydroxyapatite exhibits polymorphism, existing primarily in two distinct crystalline forms: hexagonal and monoclinic phases [4] [7] [10]. The hexagonal polymorph, with space group P63/m, represents the most commonly observed and thermodynamically stable form under ambient conditions [4] [10]. This phase is characterized by the unit cell parameters previously described and forms the basis for most synthetic and biological hydroxyapatite materials [2] [4].

    The monoclinic polymorph, crystallizing in space group P21/b, represents a lower symmetry form that can be obtained under specific synthesis conditions [7] [10] [13]. The monoclinic phase exhibits distinct lattice parameters: a = 9.421 Å, b = 18.84 Å (approximately 2a), c = 6.881 Å, with β = 120° [10] [13]. This phase transformation from hexagonal to monoclinic symmetry involves a doubling of the unit cell along the b-axis direction [4] [10].

    PolymorphSpace Groupa (Å)b (Å)c (Å)β (degrees)
    HexagonalP63/m9.4179.4176.87590
    MonoclinicP21/b9.48018.9606.830120

    The formation of monoclinic hydroxyapatite typically requires strict adherence to stoichiometric conditions with a calcium to phosphorus ratio of 1.67 [4] [7]. Direct synthesis of the monoclinic phase often necessitates controlled temperature and chemical environment conditions [7] [10]. The monoclinic form exhibits piezoelectric properties due to its non-centrosymmetric crystal structure, making it potentially valuable for biomedical applications where electrical stimulation is beneficial [10] [16].

    Experimental studies have demonstrated that both polymorphs can coexist in synthesized materials, with the relative proportions dependent on synthesis parameters such as temperature, pH, and cooling rate [10] [11]. Rietveld refinement analysis of synthesized samples has shown monoclinic phase contents ranging from approximately 81% in room temperature ultrasound-assisted synthesis [10].

    Defect Structures

    Oxygen Vacancy Defects

    Oxygen vacancy defects represent one of the most significant structural imperfections in hydroxyapatite crystals [14] [15] [17]. These defects occur when oxygen atoms are removed from their normal lattice positions within the phosphate tetrahedra, creating localized charge imbalances and structural distortions [14] [20]. The formation of oxygen vacancies is particularly favored at elevated temperatures, typically occurring at temperatures around 1100-1300°C during synthesis or thermal treatment [14] [19].

    Computational studies using density functional theory have revealed that oxygen vacancy formation significantly alters the electronic structure of hydroxyapatite [14] [17] [20]. The creation of oxygen vacancies introduces additional energy levels within the band gap, effectively reducing the overall band gap from approximately 7.3 eV in pristine hydroxyapatite to lower values depending on defect concentration [17] [20]. This band gap modification has important implications for the optical and photocatalytic properties of the material [17] [20].

    The formation energy of oxygen vacancies varies depending on the specific oxygen site within the phosphate tetrahedron [14] [18]. Different types of oxygen vacancies can form based on the position and symmetry of the oxygen atom within the phosphate group [14]. These variations in formation energy result in preferential formation of certain vacancy types under specific conditions [14] [18].

    Oxygen vacancy defects also influence the mechanical properties of hydroxyapatite crystals [19]. Molecular dynamics simulations have demonstrated that spherical pore defects, which can be considered as clusters of oxygen and other atomic vacancies, reduce both failure stress and failure strain in uniaxial loading conditions [19]. The presence of oxygen vacancies creates stress concentration points that can serve as crack initiation sites under mechanical loading [19].

    Hydroxyl Group Vacancy Defects

    Hydroxyl group vacancy defects occur when hydroxyl groups are removed from their positions within the hydroxyl channels of the hydroxyapatite structure [14] [15] [16]. These defects are particularly significant because the hydroxyl groups play a crucial role in maintaining the structural integrity and charge balance of the crystal lattice [4] [14]. The formation of hydroxyl vacancies can occur through dehydration processes or during high-temperature synthesis conditions [14] [16].

    Experimental studies have demonstrated that hydroxyl vacancy formation is accompanied by structural relaxation of the surrounding crystal lattice [4] [14]. When hydroxyl groups are removed, the remaining atomic structure undergoes local reorganization to minimize energy and accommodate the charge imbalance [14] [16]. This relaxation process typically involves repositioning of adjacent calcium and phosphate ions [14].

    The formation energy of hydroxyl vacancies has been calculated using various computational methods [14] [16]. Studies indicate that hydroxyl vacancy formation is generally endothermic, requiring significant energy input to create these defects [4] [14]. The calculated formation energies vary depending on the computational method employed, with values ranging from approximately 0.21 eV to higher values depending on the specific conditions and calculation parameters [4].

    Defect TypeFormation Energy (eV)Calculation MethodReference
    Hydroxyl Vacancy0.21PBE functional [4]
    Hydroxyl Vacancy0.43PBE functional [4]
    Hydroxyl Vacancy0.132LDA method [4]

    Hydroxyl vacancy defects significantly affect the bulk modulus and mechanical properties of hydroxyapatite [4] [14]. Computational studies have shown that the presence of hydroxyl vacancies generally results in a decrease in bulk modulus compared to stoichiometric hydroxyapatite [4]. This reduction in mechanical stiffness reflects the weakening of interionic bonding caused by the removal of hydroxyl groups [14].

    Cationic Substitutions

    Cationic substitutions in hydroxyapatite involve the replacement of calcium ions with other metallic cations, representing one of the most extensively studied types of structural modifications [22] [23] [24]. The hydroxyapatite crystal structure exhibits remarkable flexibility in accommodating various cationic species due to its relatively open framework and the availability of two distinct calcium sites [22] [25]. Common substituting cations include magnesium, strontium, zinc, silver, and numerous other metallic ions [22] [25].

    Magnesium substitution represents one of the most biologically relevant cationic substitutions [24] [26]. Computational studies have revealed that magnesium ions preferentially substitute at the Ca2 position rather than the Ca1 position, with formation energies showing slight preference for Ca2 sites [24]. The substitution of magnesium results in systematic decreases in unit cell parameters and volume due to the smaller ionic radius of magnesium compared to calcium [24] [26].

    CationIonic Radius (Å)Preferred SiteFormation Energy (meV/f.u.)Reference
    Mg²⁺0.72Ca2~5 (lower than Ca1) [24]
    Sr²⁺1.18Ca1/Ca2Variable [23]
    Na⁺1.02Ca2Concentration dependent [23]
    K⁺1.38Ca1/Ca2Concentration dependent [23]

    The location of cationic substitutions within the hydroxyapatite lattice depends on several factors including ion size, charge, and concentration [23] [25]. Sodium and potassium ions show concentration-dependent site preferences, with experimental evidence suggesting that the specific calcium site occupied varies with the carbonate content and overall cation concentration [23]. At lower concentrations, smaller cations like sodium tend to prefer the Ca2 position, while larger cations may occupy Ca1 sites [23].

    Cationic substitutions induce significant changes in the electronic structure and band gap of hydroxyapatite [24] [22]. Magnesium substitution, for example, affects the density of electronic states and can modify the optical properties of the material [24]. The degree of substitution and the specific crystallographic site occupied by the substituting cation both influence the magnitude of these electronic structure changes [24].

    The mechanical properties of hydroxyapatite are also substantially affected by cationic substitutions [22] [24]. Studies have reported improvements in fracture toughness with certain substitutions, such as magnesium doping at 0.6 weight percent resulting in fracture toughness values of 2.7 MPa·m^(1/2), compared to 0.5-1 MPa·m^(1/2) for pure hydroxyapatite [22]. These mechanical property enhancements make cation-substituted hydroxyapatite attractive for load-bearing biomedical applications [22].

    Surface Properties and Morphology

    The surface properties of hydroxyapatite are fundamentally determined by the crystallographic structure and the relative stability of different crystal faces [41] [42] [44]. Molecular dynamics simulations have established that the (100) face exhibits the lowest surface energy, making it the most thermodynamically favorable surface [41] [42]. The trend in surface energy follows the order: (100) < (110) < (004), with corresponding implications for crystal morphology and growth behavior [41] [42].

    Surface energy calculations reveal that the (100) face has an interfacial energy that is significantly lower than other major crystallographic faces [41] [44]. This energetic favorability arises from the atomic-level geometry of the surface, which allows for optimal coordination of surface calcium ions with water molecules and minimizes disruption of the hydrogen bonding network [41] [42]. The (100) face also provides the most accessible sites for calcium coordination, facilitating favorable interactions with the aqueous environment [41].

    The morphological characteristics of hydroxyapatite crystals are directly related to these surface energy differences [39] [41] [42]. Natural and synthetic hydroxyapatite crystals typically exhibit plate-like or needle-like morphologies, with growth predominantly occurring along the c-axis direction [39] [11]. The preferred growth along the c-axis results from the lower energy barrier for layer-by-layer growth in this crystallographic direction [39].

    Crystal FaceSurface Energy RankingMorphological ImportanceGrowth Characteristics
    (100)LowestHighDominant face
    (110)IntermediateModerateSecondary face
    (004)HighestLowLimited exposure

    Surface area measurements of hydroxyapatite particles demonstrate significant variation depending on synthesis method and particle morphology [32] [33]. Generally, hydroxyapatite particles exhibit relatively high specific surface areas ranging from 20 to 150 m²/g, with some specialized synthesis methods achieving even higher values [32]. Commercial hydroxyapatite nanoparticles typically display surface areas around 14.3 m²/g for particles smaller than 200 nanometers [33].

    The surface charge characteristics of hydroxyapatite are pH-dependent and influenced by the surface composition [28] [30]. The point of zero charge varies with electrolyte composition, ranging from pH 6.0 in calcium chloride solutions to pH 7.5 in potassium dihydrogen phosphate solutions [30]. These surface charge properties significantly influence protein adsorption, cellular interactions, and overall bioactivity [28] [30].

    Morphological control of hydroxyapatite crystals can be achieved through various synthesis approaches [39] [6] [40]. Hydrothermal synthesis conditions, including temperature, pH, and the presence of organic modifiers, substantially influence the final crystal morphology [6] [39]. The use of surfactants and organic templates can direct crystal growth toward specific morphologies, including whiskers, hexagonal rods, nanoparticles, flower-like structures, and cylindrical forms [6] [39].

    The relationship between crystal morphology and surface properties extends to cellular interactions and biological performance [35] [43]. Different morphological forms of hydroxyapatite nanoparticles, including spherical, rod-like, and needle-like shapes, exhibit distinct cellular uptake mechanisms and biological responses [35] [43]. The adhesion and endocytosis behavior follows the order: plate-like > spherical > needle-like > rod-like, correlating with specific surface area and contact characteristics [43].

    Mechanical Properties

    Hydroxyapatite exhibits distinct mechanical characteristics that are significantly influenced by its porosity, crystal structure, and processing conditions. The mechanical behavior varies considerably between dense and porous forms, with porosity being a critical determining factor.

    Compressive Strength

    The compressive strength of hydroxyapatite demonstrates remarkable variation depending on material density and porosity. Dense hydroxyapatite specimens with uniform grain-size distributions and unitary aspect ratios achieve ultimate compressive strength values of approximately 70 megapascals [1]. This value represents the theoretical maximum for highly dense materials under optimal processing conditions.

    Porosity significantly impacts compressive strength, with the relationship following an exponential dependency. For hydroxyapatite specimens with 50% total volume porosity, the compressive strength decreases dramatically to 9.3 megapascals [1]. This substantial reduction demonstrates the critical importance of porosity control in applications requiring mechanical strength.

    Recent studies on titanium substrates coated with hydroxyapatite have shown enhanced compressive strength values. Titanium substrates coated with 1% hydroxyapatite concentration achieved compressive strength of 87.28 megapascals, representing a significant improvement over uncoated titanium substrates [2]. The enhancement mechanism involves hydroxyapatite particles filling porous surfaces and creating interfacial bonds that strengthen the composite structure.

    The compressive strength range for synthetic hydroxyapatite typically falls between 350-450 megapascals for dense materials, though these values can vary based on synthesis methods and processing parameters [3]. The variation in reported values reflects differences in specimen preparation, grain size distribution, and testing methodologies.

    Young's Modulus

    Young's modulus values for hydroxyapatite exhibit substantial variation depending on material density and crystal structure. Dense hydroxyapatite specimens demonstrate Young's modulus values of approximately 9.2 gigapascals [1]. This modulus represents the elastic stiffness of the material under uniaxial loading conditions.

    The effect of porosity on Young's modulus follows similar exponential relationships observed for compressive strength. Hydroxyapatite specimens with 50% porosity show dramatically reduced Young's modulus values of 1.2 gigapascals [1]. This reduction reflects the decreased load-bearing capacity of porous structures under elastic deformation.

    Single crystal hydroxyapatite exhibits significantly higher Young's modulus values compared to polycrystalline forms. Computational studies using ultrasonic methods have determined Young's modulus values of 102.61 gigapascals for hydroxyapatite crystals [4]. These elevated values reflect the absence of grain boundaries and defects that typically reduce mechanical properties in polycrystalline materials.

    The anisotropic nature of hydroxyapatite crystals results in directional variations in Young's modulus. Nanoindentation studies along different crystallographic directions reveal that the crystal exhibits softer behavior along the direction compared to the [0001] direction [5]. This anisotropy influences the overall mechanical behavior of polycrystalline aggregates.

    Material databases report Young's modulus ranges of 7.00-13.0 gigapascals for synthetic hydroxyapatite, reflecting the influence of processing conditions and microstructural characteristics [3]. The broad range emphasizes the importance of manufacturing parameters in determining final mechanical properties.

    Fracture Toughness

    Fracture toughness represents the material's resistance to crack propagation and is a critical parameter for load-bearing applications. Dense hydroxyapatite specimens achieve fracture toughness values of approximately 0.36 joules per cubic centimeter [1]. This value indicates the energy required to propagate cracks through the material structure.

    Porosity significantly reduces fracture toughness, with 50% porous hydroxyapatite demonstrating values of 0.042 joules per cubic centimeter [1]. The reduction reflects the decreased resistance to crack propagation in porous structures where cracks can readily propagate through void spaces.

    Vickers indentation techniques provide alternative measurements of fracture toughness, yielding values ranging from 0.74 to 1.04 megapascals square root meter [4]. These measurements utilize the relationship between applied load, crack length, and material properties to determine fracture toughness. The variation in values reflects different applied loads and measurement conditions.

    The fracture toughness of hydroxyapatite exhibits anisotropic behavior similar to other mechanical properties. Studies indicate that fracture toughness is higher along the crystallographic direction despite lower hardness values in this direction [5]. This behavior reflects the complex relationship between crystal structure and crack propagation mechanisms.

    Microstructural factors significantly influence fracture toughness values. Grain size, porosity distribution, and presence of secondary phases all affect crack propagation resistance. The formation of median-radial cracks during indentation testing provides insights into the fundamental fracture mechanisms operating in hydroxyapatite [4].

    Thermal Behavior

    The thermal behavior of hydroxyapatite involves complex phase transformations and structural changes that occur across distinct temperature ranges. Understanding these thermal processes is crucial for applications involving high-temperature processing and thermal stability requirements.

    Phase Transitions during Heating

    Hydroxyapatite undergoes systematic phase transitions during heating, with distinct temperature ranges characterized by specific structural changes. The initial phase transition occurs between 1000-1360 degrees Celsius, where hydroxyapatite gradually releases hydroxyl ions and transforms into oxyhydroxyapatite [6] [7]. This process involves the partial dehydroxylation of the crystal structure while maintaining the basic apatite framework.

    The transformation mechanism involves the gradual loss of hydroxyl groups from the hexagonal channels within the crystal structure. Fourier-transform infrared spectroscopy studies reveal that the librational and stretching bands of hydroxyl ions at 635 and 3572 wavenumbers gradually decrease in intensity as temperature increases [6]. Simultaneously, new absorption bands corresponding to oxyhydroxyapatite functional groups appear around 1200 degrees Celsius.

    Above 1360 degrees Celsius, oxyhydroxyapatite decomposes into tetracalcium phosphate and beta-tricalcium phosphate phases [6] [7]. This decomposition represents a more fundamental structural change involving the breakdown of the apatite framework. The decomposition process is accompanied by significant weight loss of approximately 0.75 weight percent, attributed to the complete dehydroxylation process.

    The temperature range of 1400-1500 degrees Celsius is characterized by stable tetracalcium phosphate and beta-tricalcium phosphate phases [6]. X-ray diffraction analysis reveals no significant differences in crystalline phase composition within this temperature range, indicating thermal stability of the decomposition products.

    Thermal stability studies demonstrate that small deviations from stoichiometry in the calcium-to-phosphorus ratio significantly affect the thermal stability of hydroxyapatite [8]. Non-stoichiometric compositions exhibit reduced thermal stability and altered decomposition temperatures compared to stoichiometric hydroxyapatite.

    Thermal Decomposition Mechanisms

    The thermal decomposition of hydroxyapatite follows specific mechanistic pathways that depend on atmospheric conditions and heating rates. The decomposition process begins with the dehydroxylation of hydroxyl groups within the crystal structure, leading to the formation of oxyhydroxyapatite as an intermediate phase [6] [7].

    The dehydroxylation mechanism involves the reaction of adjacent hydroxyl groups to form water molecules and oxygen vacancies within the crystal lattice. This process can be represented by the reaction: 2OH^- → O^2- + H2O + vacancy. The oxygen vacancies created during this process significantly affect the structural stability and properties of the material.

    Fourier-transform infrared spectroscopy studies reveal that hydroxyapatite does not dehydrate completely before decomposition begins [6]. Hydroxyl stretching bands remain detectable even at 1350 degrees Celsius, indicating incomplete dehydroxylation. This observation suggests that some oxyapatite formation occurs during dehydration while significant amounts of oxyhydroxyapatite remain in the system.

    The decomposition of oxyhydroxyapatite into tetracalcium phosphate and beta-tricalcium phosphate follows the reaction: Ca10(PO4)6O → 2Ca4P2O9 + Ca3P2O8. This decomposition does not involve weight change, distinguishing it from the earlier dehydroxylation process [6].

    Atmospheric conditions significantly influence decomposition mechanisms. Studies comparing decomposition in dry carbon dioxide, wet carbon dioxide, nitrogen, and wet nitrogen atmospheres demonstrate that atmosphere composition affects crystallization temperatures and phase transformation pathways [9]. Carbonate-containing hydroxyapatite exhibits reduced decomposition temperatures compared to pure hydroxyapatite.

    Reconstitution Phenomena

    The reconstitution of hydroxyapatite during cooling involves the reverse transformation of decomposition products back to the original apatite structure. This process occurs through distinct temperature-dependent stages that demonstrate the reversible nature of many thermal transformations [6] [7].

    During cooling from 1500 degrees Celsius, tetracalcium phosphate and beta-tricalcium phosphate begin reconstitution around 1350 degrees Celsius through direct transformation to oxyapatite [6]. This transformation occurs without the intermediate formation of oxyhydroxyapatite, indicating a different mechanistic pathway during cooling compared to heating.

    Oxyapatite exists as a stable phase in the temperature range of 1350-1300 degrees Celsius during cooling [6]. This intermediate phase plays a crucial role in the reconstitution process, serving as a precursor for the formation of oxyhydroxyapatite through rehydration reactions.

    The rehydration process begins at approximately 1290 degrees Celsius, where both tetracalcium phosphate and beta-tricalcium phosphate reconstruct into oxyhydroxyapatite [6] [7]. Simultaneously, oxyapatite undergoes rehydration to form oxyhydroxyapatite. This process involves the uptake of hydroxyl ions from the surrounding atmosphere or residual water vapor.

    Complete reconstitution to hydroxyapatite occurs at 1100 degrees Celsius, where all decomposition products transform back to the original apatite structure [6]. Below this temperature, oxyhydroxyapatite gradually rehydrates to form stoichiometric hydroxyapatite as temperature decreases further.

    The reconstitution efficiency depends on atmospheric conditions and cooling rates. Rapid cooling may prevent complete reconstitution, while controlled cooling in humid atmospheres promotes more complete transformation back to hydroxyapatite [10]. The presence of water vapor significantly enhances the rehydration process during cooling.

    Optical Properties

    Hydroxyapatite exhibits distinctive optical properties that are influenced by its crystal structure, composition, and processing conditions. These properties are particularly important for biomedical applications and materials characterization techniques.

    The refractive index of pure hydroxyapatite ranges from 1.62 to 1.65 in the visible light range [11] [12]. This value reflects the material's ability to refract light and influences its optical appearance and light transmission characteristics. The refractive index value is consistent across multiple measurement techniques and sample preparations.

    Compositional modifications significantly affect optical properties. Zinc-doped hydroxyapatite exhibits altered refractive index values that depend on the zinc concentration [11]. The incorporation of zinc ions into the crystal structure modifies the electronic structure and consequently affects light-matter interactions.

    Biological hydroxyapatite structures demonstrate variations in refractive index based on their mineral content and organization. Peritubular dentin, which contains high concentrations of hydroxyapatite, exhibits a refractive index of 1.59 ± 0.02, while intertubular dentin shows a lower value of 1.45 ± 0.02 [12]. These differences reflect variations in mineral density and structural organization within biological tissues.

    Hydroxyapatite exhibits significant absorption characteristics in the ultraviolet region due to electronic transitions [11]. The material demonstrates absorption peaks that correspond to electronic excitations within the crystal structure. These absorption characteristics are important for photocatalytic applications and materials processing involving ultraviolet radiation.

    The optical behavior of hydroxyapatite is anisotropic, reflecting its hexagonal crystal structure [13]. Different crystallographic directions exhibit varying optical properties, which influence the overall optical behavior of polycrystalline materials. This anisotropy is particularly evident in single crystal measurements and oriented samples.

    Computational studies using density functional theory have provided insights into the electronic band structure and optical properties of hydroxyapatite [13]. These studies reveal that the conduction band bottom originates from anti-bonding states along the hydroxyl chains, suggesting unique electronic properties related to the one-dimensional hydroxyl structure.

    Electrical Properties

    Hydroxyapatite exhibits complex electrical properties that are strongly dependent on temperature, frequency, and structural characteristics. These properties are crucial for understanding bioelectrical interactions and developing electrical applications.

    The electrical conductivity of hydroxyapatite at room temperature is approximately 10^-10 ohm^-1 centimeter^-1 [14] [15]. This low conductivity value indicates that hydroxyapatite behaves as an electrical insulator under ambient conditions. The conductivity is primarily limited by the availability of mobile charge carriers and their activation energy requirements.

    Temperature significantly affects electrical conductivity, with values increasing dramatically at elevated temperatures. In the temperature range of 700-1000 degrees Celsius, alternating current conductivity reaches values of approximately 10^-6 to 10^-4 siemens per centimeter [15]. This increase reflects the thermal activation of charge carriers and enhanced ionic mobility at high temperatures.

    The conduction mechanism in hydroxyapatite involves hydroxyl ion migration along the hexagonal channels of the crystal structure [15]. Hydroxyl ions serve as the primary charge carriers, with conduction occurring through ion hopping mechanisms between adjacent lattice sites. The activation energy for this conduction process is approximately 2 electron volts, indicating the energy barrier for hydroxyl ion movement.

    The dielectric constant of hydroxyapatite ranges from 8 to 10 at low frequencies [14] [15]. This value reflects the material's ability to store electrical energy and responds to applied electric fields. The dielectric constant is frequency-dependent, with values typically decreasing as frequency increases due to polarization mechanisms.

    Hydroxyapatite exhibits piezoelectric and pyroelectric properties that enable it to respond to mechanical stress and temperature changes [16] [17]. These properties are related to the non-centrosymmetric crystal structure and the presence of permanent dipole moments. The piezoelectric response is particularly important for understanding bone mechanotransduction mechanisms.

    Impedance spectroscopy studies reveal that hydroxyapatite consists of conductive grains separated by insulative grain boundaries [15]. This microstructural arrangement leads to interfacial polarization effects that influence the overall electrical behavior. The grain boundary resistance typically dominates the total impedance at low temperatures.

    Solubility and Dissolution Kinetics

    The solubility and dissolution behavior of hydroxyapatite are fundamental properties that govern its stability in aqueous environments and biological systems. These properties are crucial for understanding biocompatibility and long-term stability in various applications.

    The solubility product constant of hydroxyapatite is approximately 10^-124.5 at 25 degrees Celsius [18]. This extremely low value indicates that hydroxyapatite has very limited solubility in pure water under equilibrium conditions. The low solubility contributes to the material's stability in physiological environments.

    Dissolution kinetics of hydroxyapatite follow a surface-controlled mechanism under most experimental conditions [19] [18]. The dissolution rate depends on the degree of solution saturation and the activities of acidic species present in the solution. This surface-controlled behavior indicates that reactions occurring at the mineral-solution interface determine the overall dissolution rate.

    The dissolution rate demonstrates strong pH dependence, with rates increasing dramatically as pH decreases [19]. Solutions with lower initial pH values exhibit significantly higher dissolution rates due to increased proton activity and enhanced surface reactions. This pH dependence is particularly important for understanding dissolution in biological environments where local pH variations occur.

    Temperature effects on dissolution kinetics follow Arrhenius-type behavior with an activation energy of approximately 14 kilojoules per mole [20]. This relatively low activation energy indicates that the dissolution process is controlled by diffusion of dissolved species away from the surface rather than by chemical reaction kinetics.

    The dissolution mechanism involves the diffusion-controlled removal of calcium and phosphate ions from the crystal surface [20]. A kinetic model based on shrinking particle behavior provides accurate predictions of dissolution rates under various conditions. The model assumes that dissolution occurs uniformly across the particle surface with diffusion of products controlling the overall rate.

    Organic acids significantly enhance dissolution rates compared to inorganic acids at equivalent pH values [19]. Acetic and lactic acid solutions demonstrate dissolution rates that are at least one order of magnitude higher than phosphoric acid solutions at the same pH. This enhancement reflects the complexation of calcium ions by organic ligands, which increases the effective driving force for dissolution.

    The presence of saturation effects significantly influences dissolution kinetics. As solutions approach saturation with respect to hydroxyapatite, dissolution rates decrease substantially [19]. This behavior reflects the approach toward equilibrium conditions where forward and reverse reaction rates become comparable.

    Surface area plays a crucial role in determining dissolution rates, with higher surface area materials exhibiting faster dissolution kinetics [20]. Porous hydroxyapatite materials demonstrate enhanced dissolution rates compared to dense materials due to increased surface area available for reaction.

    Data Tables

    PropertyValueReference
    Compressive Strength - Dense HAp70 MPaMetsger et al. (1999)
    Compressive Strength - Porous HAp (50% porosity)9.3 MPaMetsger et al. (1999)
    Young's Modulus - Dense HAp9.2 GPaMetsger et al. (1999)
    Young's Modulus - HAp crystal102.61 GPaAswad (2021)
    Fracture Toughness - Dense HAp0.36 J/cm³Metsger et al. (1999)
    Refractive Index - Pure HAp1.62-1.65Various sources
    AC Conductivity (room temperature)10^-10 Ω^-1 cm^-1Multiple studies
    Dielectric Constant8-10Multiple studies
    Solubility Product (Ksp)10^-124.5 (at 25°C)Fox et al. (1976)
    Temperature RangePhase/BehaviorWeight Loss
    1000-1360°CGradual dehydroxylation to oxyhydroxyapatiteGradual (continuous)
    1360-1400°CDecomposition to TTCP and β-TCPSignificant (~0.75 wt%)
    1400-1500°CStable TTCP and β-TCP phasesNo significant change
    1100°C (cooling)Complete reconstitution to hydroxyapatiteNot specified

    Physical Description

    NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder
    A white, odourless powder which is stable in air
    Solid; [Merck Index] White suspension; [MSDSonline]
    White odorless solid; [HSDB] White odorless powder; [MSDSonline]

    Color/Form

    Hexagonal needles arranged in rosettes
    Finely divided, crystalline, nonstoichiometric material.

    Hydrogen Bond Acceptor Count

    5

    Hydrogen Bond Donor Count

    1

    Exact Mass

    151.9187510 g/mol

    Monoisotopic Mass

    151.9187510 g/mol

    Heavy Atom Count

    7

    Density

    Density: 3.1 to 3.2 /Apatite/

    UNII

    91D9GV0Z28

    Related CAS

    10103-46-5 (Parent)

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 189 of 199 companies (only ~ 5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Therapeutic Uses

    EXPT USE: WOMEN WITH PRIMARY BILIARY CIRRHOSIS MALABSORB CALCIUM, PHOSPHATE & VITAMIN D, & DEVELOP ACCELERATED CORTICAL BONE THINNING. HYDROXYAPATITE WAS ASSESSED FOR ITS VALUE IN THE TREATMENT OF CORTICAL BONE THINNING IN PRIMARY BILIARY CIRRHOSIS. CORTICAL BONE LOSS OCCURRED IN THE CONTROL GROUP. THE HYDROXYAPATITE GROUP SHOWED A SIGNIFICANT GAIN IN CORTICAL BONE THICKNESS.

    MeSH Pharmacological Classification

    Biocompatible Materials

    Other CAS

    12167-74-7
    1306-06-5

    Wikipedia

    Hydroxyapatite
    Hydroxylapatite

    Use Classification

    Food additives
    Cosmetics -> Emulsion stabilizing; Bulking; Abrasive
    Plastics -> Pigments agents
    Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PET; PMMA; PA; PC; (E)PS

    Methods of Manufacturing

    Prepd from Ca(NO3)2 and KH2PO4; from calcium phosphate, dibasic; from Ca(NO3)2.4H2O and (NH4)3PO4 plus NH4OH.
    Dense hydroxyapatite ceramics are made by compressing calcium phosphate solids from a very fine powder form, known as greenstate, into a pellet which is then subjected to a heat treatment that causes the powder particles to fuse together by means of solid-state diffusion.

    General Manufacturing Information

    Plastics Material and Resin Manufacturing
    Petroleum Lubricating Oil and Grease Manufacturing
    Paper Manufacturing
    Agriculture, Forestry, Fishing and Hunting
    All Other Basic Inorganic Chemical Manufacturing
    Construction
    Paint and Coating Manufacturing
    Not Known or Reasonably Ascertainable
    Hydroxylapatite (Ca5(OH)(PO4)3): ACTIVE
    Apatite /is name which refers to/ a group of calcium phosphates having the type formula Ca10(X2)(PO4)6 where X is usually fluorine, chlorine, or hydroxyl group either singly or together. /Apatite/
    ... Rich in surface ions (carbonate, magnesium, citrate) which are readily replaced by fluoride ion, thus affording protection to teeth.
    Calcium hydroxy-apatite or calcium hydroxy-phosphate, (Ca10(OH)2(PO4)6), may be formed to small extent in ammoniated superphosphate.

    Dates

    Last modified: 08-15-2023

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